molecular formula C8H6BrN3O2 B13525810 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

Cat. No.: B13525810
M. Wt: 256.06 g/mol
InChI Key: VZDNUCGGZYKXMX-UHFFFAOYSA-N
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Description

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 5-position of the pyrazole ring and an acetic acid moiety at the 1-position of the pyrazole ring makes this compound unique. Pyrazolopyridines have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final step involves the reaction of this intermediate with acetic acid under specific conditions to yield the target compound .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, including the modulation of signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the acetic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-(5-bromopyrazolo[3,4-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C8H6BrN3O2/c9-6-1-5-2-11-12(4-7(13)14)8(5)10-3-6/h1-3H,4H2,(H,13,14)

InChI Key

VZDNUCGGZYKXMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN(C2=NC=C1Br)CC(=O)O

Origin of Product

United States

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